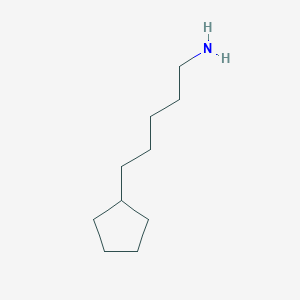

5-Cyclopentylpentan-1-amine

CAS No.:

Cat. No.: VC18230082

Molecular Formula: C10H21N

Molecular Weight: 155.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H21N |

|---|---|

| Molecular Weight | 155.28 g/mol |

| IUPAC Name | 5-cyclopentylpentan-1-amine |

| Standard InChI | InChI=1S/C10H21N/c11-9-5-1-2-6-10-7-3-4-8-10/h10H,1-9,11H2 |

| Standard InChI Key | BAXIILOTBQTIKS-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(C1)CCCCCN |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-Cyclopentylpentan-1-amine is defined by its IUPAC name, 5-cyclopentylpentan-1-amine, reflecting the position of the cyclopentyl group on the fifth carbon of the pentanamine backbone. The SMILES notation C1CCC(C1)CCCCCN succinctly captures its structure: a nitrogen atom bonded to a five-carbon alkyl chain, with a cyclopentane ring attached to the fifth carbon . The InChIKey BAXIILOTBQTIKS-UHFFFAOYSA-N and standard InChI InChI=1S/C10H21N/c11-9-5-1-2-6-10-7-3-4-8-10/h10H,1-9,11H2 provide unambiguous identifiers for computational and database referencing .

Table 1: Key Identifiers of 5-Cyclopentylpentan-1-amine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 155.28 g/mol | |

| SMILES | C1CCC(C1)CCCCCN | |

| PubChem CID | 68855107 |

Physicochemical Properties

While direct experimental data on properties like boiling point or density remain limited, inferences can be drawn from structurally related amines. For example, cyclopentylamine (a simpler analog) exhibits a boiling point of 106–108°C and a density of 0.863 g/mL at 25°C . The elongated alkyl chain in 5-cyclopentylpentan-1-amine likely increases its hydrophobicity and reduces volatility compared to shorter-chain analogs. Computational models predict a refractive index close to 1.45, analogous to cyclopentylamine , though experimental validation is needed.

Synthetic Pathways

Established Methods

The synthesis of 5-cyclopentylpentan-1-amine is hypothesized to follow standard amine preparation routes, though specific protocols are sparingly documented. Two plausible strategies include:

-

Reduction of Nitriles:

Starting from 5-cyclopentylpentanenitrile, catalytic hydrogenation (e.g., using ) or lithium aluminum hydride () reduction could yield the target amine. -

Aminocarbonylation:

Transition-metal-catalyzed coupling of cyclopentyl halides with amine precursors, as demonstrated in analogous systems .

Challenges and Optimization

Steric hindrance from the cyclopentyl group may necessitate elevated temperatures or prolonged reaction times. Purification via distillation or chromatography is critical due to potential byproducts from incomplete reduction or isomerization.

Applications in Research and Industry

Medicinal Chemistry

Structural analogs of 5-cyclopentylpentan-1-amine have shown promise in drug discovery. For instance:

-

Antitumor Agents: Platinum(II) complexes incorporating cyclopentylamine ligands demonstrated cytostatic activity against KB human tumor cells and murine models (e.g., P388 leukemia) . The elongated chain in 5-cyclopentylpentan-1-amine could enhance lipid membrane permeability, potentially improving bioavailability.

-

Antiviral Research: Carbanucleosides derived from cyclopentenone scaffolds exhibited moderate antiviral activity, suggesting that functionalization of 5-cyclopentylpentan-1-amine might yield novel nucleoside analogs .

Materials Science

In perovskite materials, amines like cyclohexylmethylamine template the formation of hybrid organic-inorganic frameworks . The cyclopentyl group in 5-cyclopentylpentan-1-amine could similarly direct crystal growth, enabling tailored optoelectronic properties.

Comparative Analysis with Related Amines

Table 2: Structural and Functional Comparison of Selected Amines

| Compound | Structure Type | Key Features |

|---|---|---|

| 5-Cyclopentylpentan-1-amine | Cyclic aliphatic amine | Combines rigidity (cyclopentane) with flexibility (pentyl chain) |

| Cyclohexylpentan-1-amine | Cyclic aliphatic amine | Larger cyclohexane ring enhances steric bulk |

| 4-Methylpentan-1-amine | Branched primary amine | Methyl branching alters solubility and reactivity |

| Pentan-1-amine | Linear primary amine | Simpler structure with no cyclic substituents |

This table underscores how structural modifications influence physicochemical behavior. For example, the cyclopentyl group in 5-cyclopentylpentan-1-amine balances steric effects and conformational freedom, making it a versatile intermediate in synthesis.

Future Directions and Research Opportunities

-

Property Characterization: Experimental determination of melting/boiling points, solubility, and spectral data (NMR, IR) to supplement computational predictions.

-

Biological Screening: Evaluation of antimicrobial, anticancer, or antiviral activity in cell-based assays.

-

Materials Innovation: Exploration in perovskite solar cells or metal-organic frameworks (MOFs) as a structure-directing agent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume